1-Isopropyl-3-methylpiperidin-4-amine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. Its prevalence stems from its conformational flexibility and its ability to serve as a versatile scaffold for constructing three-dimensionally complex molecules. In organic synthesis, piperidine derivatives are invaluable building blocks and intermediates. chemscene.com Their synthesis and functionalization are core areas of research in heterocyclic chemistry.
The nitrogen atom within the piperidine ring can be readily protonated, alkylated, or acylated, allowing for a wide range of chemical transformations. wikipedia.org This reactivity, combined with the stereochemical possibilities arising from substitution on the carbon atoms of the ring, makes piperidines a rich field for synthetic exploration. The development of stereoselective methods for the synthesis of substituted piperidines is a significant focus, as the specific arrangement of substituents can dramatically influence the properties and activity of the final molecule.
Rationale for Investigating 1-Isopropyl-3-methylpiperidin-4-amine: Bridging Synthetic Complexity and Structural Interest
The compound this compound is a specific example of a substituted piperidine that presents both synthetic challenges and structural points of interest. Its investigation is driven by the desire to understand how the interplay of different substituents on the piperidine ring affects its chemical properties and potential utility.
The structure features three key points of substitution:
An isopropyl group on the nitrogen atom (N1). This bulky alkyl group influences the nucleophilicity and basicity of the ring nitrogen.
A methyl group at the C3 position.
An amino group at the C4 position.
The relative positioning of the C3-methyl and C4-amino groups introduces stereoisomerism (cis and trans isomers), making stereocontrolled synthesis a key challenge. The synthesis of such polysubstituted piperidines often requires multi-step sequences. For instance, related structures like (1-Benzyl-4-methylpiperidin-3-yl)-methylamine are prepared through complex synthetic routes that may involve reductive amination from a piperidinone precursor or chiral resolution to isolate specific stereoisomers. googleapis.comgoogle.com
The presence of a primary amino group at the C4 position offers a reactive handle for further functionalization, allowing this compound to serve as a building block for more complex molecules. The fundamental properties of this compound, such as its molecular weight and formula, provide a baseline for its characterization.
Table 1: Physicochemical Properties of Related Piperidine Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 1-Isopropyl-N-methylpiperidin-4-amine | 503126-34-9 | C₉H₂₀N₂ | 156.271 exchemistry.com |
| 1-ISOPROPYL-PIPERIDIN-4-YLAMINE | 127285-08-9 | C₈H₁₈N₂ | 142.24 chemicalbook.com |
This table presents data for structurally similar compounds to provide context for this compound.
Overview of Current Research Trajectories and Knowledge Gaps Pertaining to Substituted Piperidine Amines
Current research into substituted piperidine amines is largely driven by their potential as key intermediates in the synthesis of complex molecules. The development of efficient and stereoselective synthetic methods remains a primary objective. Researchers are continuously exploring new catalytic systems and reaction pathways to access these scaffolds with high purity and yield. For example, the synthesis of isopropylamine (B41738) itself, a related building block, can be achieved through the reaction of isopropyl alcohol with ammonia (B1221849) over a catalyst. wikipedia.org
A significant knowledge gap exists in the comprehensive characterization and application of many specific polysubstituted piperidines like this compound. While general synthetic routes are known, the specific reaction kinetics, thermodynamic properties, and full stereochemical analysis of such compounds are often not extensively documented in public literature.
Furthermore, research is active in understanding the degradation pathways of complex molecules that contain amine-piperidine structures. For instance, studies on the antibiotic Rifampicin, which contains a 1-amino-4-methyl-piperazine moiety, investigate its hydrolysis and the formation of byproducts, highlighting the importance of understanding the stability of such structures. mdpi.com The exploration of compounds like (R)-8-(3-Aminopiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-7-nitroso-3,7-dihydro-1H-purine-2,6-dione in pharmaceutical research also underscores the continued interest in complex piperidine-containing molecules. pharmaffiliates.com As synthetic methodologies become more advanced, the unique properties and potential applications of previously underexplored compounds such as this compound can be more thoroughly investigated, filling in the existing gaps in our understanding of this important class of heterocyclic compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Piperidine |
| (1-Benzyl-4-methylpiperidin-3-yl)-methylamine |
| 1-Isopropyl-N-methylpiperidin-4-amine |
| 1-ISOPROPYL-PIPERIDIN-4-YLAMINE |
| 3-Isopropyl-1-methylpiperidin-4-amine dihydrochloride |
| Isopropyl alcohol |
| Ammonia |
| Isopropylamine |
| Rifampicin |
| 1-amino-4-methyl-piperazine |
| (R)-8-(3-Aminopiperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-7-nitroso-3,7-dihydro-1H-purine-2,6-dione |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-7(2)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBAKJGLGJNFKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261717 | |
| Record name | 3-Methyl-1-(1-methylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017782-05-6 | |
| Record name | 3-Methyl-1-(1-methylethyl)-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(1-methylethyl)-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701261717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Isopropyl 3 Methylpiperidin 4 Amine and Its Stereoisomers
Retrosynthetic Analysis and Key Disconnections for Piperidine (B6355638) Amines
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For 1-Isopropyl-3-methylpiperidin-4-amine, several logical disconnections can be proposed to guide its synthesis.
The most apparent disconnections involve the bonds connected to the nitrogen atom and the C4-amino group. A primary retrosynthetic step is the disconnection of the C-N bond of the amine at the C4 position, which suggests a precursor such as 1-isopropyl-3-methylpiperidin-4-one (I) . This piperidone is a key intermediate, which can be converted to the target amine via reductive amination. researchgate.netnih.gov
A second disconnection breaks the N-isopropyl bond, leading back to 3-methylpiperidin-4-amine (B1610244) (II) and an isopropyl source like 2-bromopropane. This approach would involve N-alkylation as a final step.
Further deconstruction of the piperidine ring itself opens up several possibilities. Breaking the C2-C3 and N1-C6 bonds of the piperidone intermediate (I) points towards an acyclic dicarbonyl precursor that could be cyclized in a double reductive amination reaction. chim.it Alternatively, disconnecting the N1-C2 and C3-C4 bonds suggests a Michael addition-type cyclization. The principles of retrosynthesis allow chemists to devise multiple synthetic routes by identifying key functional groups and the reactions that can form them. youtube.comyoutube.com
Classical and Modern Approaches to Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. nih.gov These strategies range from classical cyclization reactions to modern multi-component approaches.
Reductive Amination Strategies for Piperidone Precursors
Reductive amination is a highly versatile and widely used method for forming C-N bonds. researchgate.net In the context of synthesizing this compound, this strategy is most effectively applied to convert the key intermediate, 1-isopropyl-3-methylpiperidin-4-one, into the desired C4-amine. The reaction proceeds in two steps: the formation of an imine or enamine intermediate by reacting the piperidone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction. researchgate.nettandfonline.com
The synthesis of the required precursor, 3-methylpiperidin-4-one (B1313904), can be achieved via methods like the Dieckmann condensation or other cyclization strategies, often starting from acyclic amino esters. youtube.com Once the 3-methylpiperidin-4-one is obtained, it can be N-alkylated with an isopropyl group followed by reductive amination at the C4-carbonyl. Alternatively, the reductive amination can be performed on 3-methylpiperidin-4-one first, followed by N-isopropylation. chemicalbook.com A variety of reducing agents can be employed for this transformation, each with its own advantages regarding reactivity, selectivity, and mildness. tandfonline.com
| Reducing Agent | Characteristics | Reference |
|---|---|---|
| Sodium cyanoborohydride (NaBH3CN) | Mild and selective for iminium ions over ketones, but toxic due to cyanide. | chim.ittandfonline.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Milder and less toxic than NaBH3CN, widely used for reductive aminations. | researchgate.net |
| Borane-pyridine complex (BAP) | A less toxic alternative to cyanide-based reagents, effective for secondary amines. | tandfonline.com |
| Catalytic Hydrogenation (H2, Pd/C) | A "clean" method that avoids metal hydride reagents, though may require higher pressures and can sometimes reduce other functional groups. | researchgate.netacs.org |
Intramolecular Cyclization Reactions for N-Heterocycle Formation
The formation of the piperidine ring can be efficiently achieved through intramolecular cyclization, where a linear precursor containing the necessary atoms is induced to form the ring. quimicaorganica.org This approach is fundamental to the synthesis of many N-heterocyles. frontiersin.orgresearchgate.netorganic-chemistry.org The strategy involves creating a bond between the nitrogen atom and a carbon atom at the appropriate distance (typically C5 or C6) in an acyclic chain. nih.gov
For a 1-isopropyl-3-methylpiperidine scaffold, a potential acyclic precursor would be a 5-amino-4-methylheptan-2-one derivative, where the terminal amino group attacks the internal ketone to form an imine, which is then reduced to yield the piperidine ring. The reaction is often mediated by acid or base and followed by a reduction step. nih.gov Such intramolecular reactions are powerful because they can set multiple stereocenters in a single, predictable cyclization event. quimicaorganica.org
Multi-component Reactions (MCRs) for Substituted Piperidines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials. acs.org MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org Several MCRs have been developed for the synthesis of highly functionalized piperidines. nih.govresearchgate.net
A hypothetical MCR for this compound could involve the condensation of an enamine or enolate derived from propionaldehyde, an imine formed from isopropylamine (B41738) and formaldehyde, and a suitable fourth component to complete the ring and install the C4-amino functionality. The Mannich reaction, a classic example of a three-component reaction, often serves as a key step in such piperidine syntheses. rsc.org
Stereoselective Synthesis of this compound and its Diastereomers/Enantiomers
The target molecule possesses two stereocenters at the C3 (methyl) and C4 (amino) positions. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The synthesis of a single, desired stereoisomer is a significant challenge that requires precise control over the reaction conditions and reagents. rsc.orgnih.gov Stereoselective synthesis is crucial as different stereoisomers of a molecule can have vastly different biological activities.
Approaches to achieve stereoselectivity include substrate control, where existing stereocenters in the starting material direct the formation of new ones, or reagent control, where a chiral catalyst or reagent influences the stereochemical outcome. nih.govresearchgate.net For example, the reduction of the enamine intermediate formed from 1-isopropyl-3-methylpiperidin-4-one can be influenced by the directing effect of the C3-methyl group, potentially favoring the formation of one diastereomer over another. youtube.com
Chiral Auxiliary-Mediated Approaches
One of the most reliable methods for achieving high stereoselectivity is the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired stereocenter(s) have been created, the auxiliary is removed. nih.gov
Asymmetric Catalysis in Stereoisomer Formation
The creation of specific stereoisomers of this compound hinges on the application of asymmetric catalysis. This field offers powerful tools to influence the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer in high purity. Both transition-metal catalysis and organocatalysis have emerged as cornerstone strategies for the asymmetric synthesis of substituted piperidines.
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines
Transition metal-catalyzed asymmetric hydrogenation is a highly effective and atom-economical method for the synthesis of chiral amines from prochiral imines or their precursors. scholaris.canih.gov This methodology is particularly relevant for the synthesis of chiral piperidines. scholaris.ca The field has been largely shaped by the use of noble metal catalysts such as iridium and rhodium, although more sustainable first-row transition metals like iron and cobalt are gaining prominence. nih.govbohrium.comrsc.org
The asymmetric hydrogenation of cyclic imines or tetrahydropyridines is a direct route to enantioenriched piperidines. For instance, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, followed by hydrogenation, has been used to produce enantioenriched 3-substituted piperidines. nih.govacs.org Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which allows for the rapid synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn
Below is a table summarizing representative transition metal-catalyzed asymmetric hydrogenations for the synthesis of chiral piperidine derivatives, which could be adapted for the synthesis of this compound stereoisomers.
| Catalyst System (Metal/Ligand) | Substrate Type | Product Type | Yield | ee (%) | Reference |
| [Rh(COD)Cl]₂ / Chiral Diene | Dihydropyridine | 3-Aryl-tetrahydropyridine | High | Excellent | nih.govacs.org |
| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | Chiral Piperidine | Good | >99 | dicp.ac.cn |
| [Ir(COD)Cl]₂ / (S)-P-Phos | 1-Phenyl-3,4-dihydroisoquinoline | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 95% | 97 | scholaris.ca |
| Ru(cymene)(arylamidoamido) | Cyclic Imine | (R)-Diazepane | High | 94 | scholaris.ca |
Organocatalytic Strategies for Enantioselective Transformations
Organocatalysis provides a powerful, metal-free alternative for the asymmetric synthesis of chiral piperidines. nih.gov This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline and its derivatives are prominent organocatalysts, often employed in Mannich and Michael reactions to construct chiral building blocks that can be cyclized to form piperidines. rsc.orgacs.org
A notable strategy is the organocatalytic direct Mannich reaction between glutaraldehyde (B144438) and an imine, followed by a reductive cyclization, to afford 2,3-substituted piperidines with excellent enantioselectivities. rsc.org Another powerful method involves a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide, which produces highly functionalized tetrahydropyridines with three contiguous stereocenters. nih.gov These tetrahydropyridines can then be reduced to the corresponding piperidines.
The following table details examples of organocatalytic reactions for the synthesis of substituted piperidine precursors, illustrating the potential for producing chiral analogs of this compound.
| Organocatalyst | Reaction Type | Substrates | Product Type | Yield | ee (%) | Reference |
| L-Proline | Mannich/Reductive Cyclization | Glutaraldehyde, N-PMP aldimine | 2,3-Disubstituted Piperidine | up to 90% | >99 | rsc.org |
| O-TMS protected diphenylprolinol | Michael/Aminalization | Aldehyde, Nitroolefin | Polysubstituted Piperidine | Good | Excellent | acs.org |
| Quinine-derived squaramide | Michael/aza-Henry/Cyclization | 1,3-Dicarbonyl, Nitroolefin, Aldimine | Tetrahydropyridine | Good | Excellent | nih.gov |
| Aminothiourea (Takemoto catalyst) | Mannich Reaction | α,β-Unsaturated β'-ketoester, N-carbamoyl imine | β-Amino Ketone | Good | High | mun.ca |
Diastereoselective Control in Ring-Forming Reactions
Achieving diastereoselective control is crucial when constructing a piperidine ring with multiple stereocenters, such as in this compound. The relative orientation of the methyl group at the C3 position and the amine group at the C4 position must be precisely controlled.
One effective strategy for diastereoselective ring formation is the Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes. This method can produce trans-3,4-disubstituted piperidines with very high diastereomeric ratios. rsc.orgnih.gov The choice of Lewis acid and the activating group on the enophile are critical factors that influence the reaction's outcome. rsc.orgnih.gov
The nitro-Mannich reaction is another powerful tool for establishing the stereochemistry of adjacent carbon atoms, which can then be incorporated into a piperidine ring through reductive cyclization. researchgate.net Furthermore, the diastereoselective reduction of a cyclic enamine or imine intermediate, which can be generated with high enantiopurity via biocatalysis, offers a chemo-enzymatic route to trisubstituted piperidines with excellent stereocontrol.
The table below highlights methods for achieving diastereoselective control in the synthesis of substituted piperidines.
| Method | Key Reagents/Catalysts | Substrate | Product Stereochemistry | Diastereomeric Ratio (dr) | Reference |
| Lewis Acid-Catalyzed Ene Cyclization | MeAlCl₂ | 4-Aza-1,7-diene with diester activation | trans-3,4-disubstituted piperidine | >200:1 | rsc.orgnih.gov |
| Nitro-Mannich Reaction | Organocatalyst | β-Aryl/heteroaryl substituted nitroalkane, Glyoxylate imine | syn, anti-β-nitro-amines | 70:30 to >95:5 | researchgate.net |
| Diastereoselective Imine Reduction | Imine Reductase (IRED) | Enantiopure cyclic imine | Trisubstituted piperidine | ≥98:2 | unibo.it |
Green Chemistry Principles and Sustainable Synthetic Optimizations
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including piperidine derivatives. unibo.itnih.gov These principles aim to reduce the environmental impact of chemical processes by, for example, using less hazardous substances, improving atom economy, and utilizing renewable resources.
Biocatalysis stands out as a particularly green approach for the synthesis of chiral piperidines. Enzymes such as transaminases and imine reductases operate under mild aqueous conditions and exhibit high selectivity, often obviating the need for protecting groups and reducing waste. nih.govnih.gov For instance, a chemoenzymatic strategy involving a transaminase for the enantioselective synthesis of a cyclic enamine followed by a diastereoselective enzymatic reduction provides a highly efficient route to trisubstituted piperidines. unibo.it
Other green strategies include the use of bio-renewable starting materials. A novel method for producing 2-aminomethylpiperidine involves the selective hydrogenolysis of 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org Additionally, the development of reactions in greener solvents like water or the use of alternative, less toxic reagents, such as replacing piperidine in solid-phase peptide synthesis, contributes to more sustainable chemical manufacturing. nih.govrsc.org
The following table summarizes some green and sustainable approaches applicable to the synthesis of piperidine derivatives.
| Green Chemistry Principle | Method | Specific Example | Advantage | Reference |
| Biocatalysis | Chemo-enzymatic cascade | Amine oxidase/ene imine reductase cascade for dearomatization of pyridines | High stereoselectivity, mild conditions, aqueous media | nih.gov |
| Biocatalysis | Hybrid bio-organocatalysis | Transaminase-mediated generation of a cyclic imine followed by a proline-catalyzed Mannich reaction | One-pot cascade, generation of key intermediate in situ | rsc.orgnih.gov |
| Use of Renewable Feedstocks | Catalytic Hydrogenolysis | Synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan | Reduces reliance on petrochemicals | rsc.org |
| Safer Solvents/Reagents | Water-mediated cyclization | Aza-Michael addition followed by intramolecular cyclization in water | Avoids volatile organic solvents | nih.gov |
Stereochemical Characterization and Conformational Analysis of 1 Isopropyl 3 Methylpiperidin 4 Amine
Stereoisomerism in Substituted Piperidine (B6355638) Systems: Nomenclature and Significance
Substituted piperidine rings, such as that in 1-isopropyl-3-methylpiperidin-4-amine, are fundamental scaffolds in many biologically active compounds. The three-dimensional arrangement of substituents on the piperidine ring gives rise to stereoisomerism, a critical factor influencing the molecule's interaction with biological targets. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of their atoms. wikipedia.org
In the case of this compound, the presence of chiral centers at positions 3 and 4 of the piperidine ring leads to the possibility of multiple stereoisomers. The nomenclature used to distinguish these isomers is crucial for unambiguous communication in scientific research. The Cahn-Ingold-Prelog (CIP) system is the standard method for assigning the absolute configuration of each chiral center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), based on the priority of the substituents attached to the chiral carbon. libretexts.org
The relative stereochemistry between substituents is described using cis and trans notation. In a cis isomer, two substituents are on the same side of the ring, while in a trans isomer, they are on opposite sides. wikipedia.org For example, in cis-1-isopropyl-3-methylcyclohexane, a similar six-membered ring system, both the isopropyl and methyl groups would be on the same face of the ring. pearson.com
Configurational Assignment Methodologies
Determining the precise three-dimensional structure, or configuration, of each stereoisomer is essential. Several powerful analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of organic molecules. researcher.life Advanced NMR methods provide detailed information about the connectivity and spatial relationships of atoms within a molecule.
For substituted piperidines, one-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable. Key parameters derived from these spectra include:
Chemical Shifts: The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment, which is influenced by the orientation of nearby substituents.
Coupling Constants (J-couplings): The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, providing crucial information about their relative stereochemistry (axial or equatorial). nih.gov
In complex cases, the use of chiral derivatizing agents can aid in the determination of absolute configuration by creating diastereomeric pairs that can be distinguished by NMR. researcher.life Computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, are also increasingly used in conjunction with experimental data to provide more confident stereochemical assignments. researcher.life
Table 1: Key NMR Parameters for Stereochemical Analysis of Substituted Piperidines
| NMR Parameter | Information Provided | Application in Piperidine Systems |
| Chemical Shifts (¹H, ¹³C) | Electronic environment of nuclei | Distinguishing between axial and equatorial substituents |
| Coupling Constants (J-couplings) | Dihedral angles between protons | Determining relative stereochemistry (cis/trans) |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons | Confirming spatial relationships and assigning stereocenters |
X-ray crystallography is the definitive method for determining the absolute and relative configuration of a molecule, provided that a suitable single crystal can be obtained. researchgate.net This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.
The resulting crystal structure provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. rsc.org This allows for the unambiguous assignment of the stereochemistry at each chiral center. rsc.org For instance, X-ray analysis has been used to confirm the cis-stereochemistry of a 2,4-disubstituted piperidine derivative and the absolute configuration of a chiral piperidine after derivatization. acs.org
While powerful, the main limitation of X-ray crystallography is the requirement for a high-quality single crystal, which can be challenging to grow for some compounds.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. nih.govjascoinc.com These techniques are particularly useful for determining the absolute configuration of molecules in solution. wikipedia.orgbruker.com
VCD spectroscopy measures this differential absorption in the infrared region, corresponding to vibrational transitions. wikipedia.org ECD, on the other hand, measures it in the ultraviolet-visible region, corresponding to electronic transitions. The resulting VCD or ECD spectrum is a unique fingerprint of a specific enantiomer.
By comparing the experimentally measured spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. wikipedia.org VCD has been shown to be a powerful tool for assigning the absolute configuration of complex molecules with multiple chiral centers, sometimes being more reliable than ECD when certain chromophores are present. nih.gov
Conformational Preferences and Dynamics of the Piperidine Ring System
The piperidine ring is not static; it exists in a dynamic equilibrium between different three-dimensional shapes, or conformations. The substituents on the ring significantly influence which conformation is most stable.
The most stable conformation of a simple piperidine ring is the chair conformation. In a substituted piperidine, the substituents can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain. pearson.com
The piperidine ring can undergo a conformational change known as ring inversion, where one chair conformation flips into another. acs.org During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion is relatively low, meaning it happens rapidly at room temperature. amherst.edu
However, the chair conformation is not the only one possible. The piperidine ring can also adopt higher-energy conformations such as the boat and twist-boat (or skew-boat) forms. researchgate.netias.ac.in While generally less stable, certain substitution patterns or the presence of intramolecular interactions can lead to a significant population of these non-chair conformations. rsc.orgresearchgate.net For example, DFT calculations and X-ray analysis have shown that some highly substituted piperidines prefer a boat conformation to minimize unfavorable interactions. rsc.org
Influence of Alkyl and Amine Substituents on Ring Conformation
For N-substituted piperidines, the nitrogen atom undergoes rapid inversion, leading to two possible chair conformations where the N-substituent is either axial or equatorial. The bulky isopropyl group at the N1 position is expected to have a strong preference for the equatorial position to avoid steric clashes with the syn-axial hydrogen atoms at C3 and C5. This preference helps to minimize 1,3-diaxial interactions, a significant source of steric strain. wikipedia.org
The C3-methyl and C4-amine groups also influence the conformational equilibrium. In a chair conformation, substituents can occupy either an axial or an equatorial position. Generally, larger substituents favor the equatorial orientation to alleviate steric hindrance. nih.gov In the case of this compound, several stereoisomers are possible (e.g., cis and trans isomers with respect to the C3 and C4 substituents). The relative orientation of these groups will dictate the most stable chair conformation. For instance, a trans-diequatorial arrangement of the methyl and amine groups would likely be favored over a trans-diaxial or a cis-axial-equatorial arrangement due to reduced steric strain.
The presence of the amine group at C4 introduces the possibility of intramolecular hydrogen bonding, which can further influence conformational preferences. Depending on the stereochemistry, the amine's lone pair or hydrogen atoms could interact with other parts of the molecule, potentially stabilizing an otherwise less favored conformation.
Examination of A-Strain and Steric Effects
A-strain, or allylic 1,3-strain, is a crucial factor in determining the conformation of substituted piperidines. nih.gov This type of strain arises from the steric interaction between a substituent on an sp2 or sp3 hybridized atom and a group at the allylic position. In the context of this compound, while there are no double bonds within the ring, analogous steric interactions, often referred to as 1,3-diaxial interactions, play a similar role in destabilizing certain conformations. wikipedia.org
The primary steric interactions to consider are:
N-isopropyl group: An axial N-isopropyl group would experience significant 1,3-diaxial interactions with the axial hydrogens at C3 and C5. This high level of steric strain strongly favors the equatorial orientation of the isopropyl group.
C3-methyl group: An axial methyl group at C3 would interact with the axial hydrogens at C1 and C5. The magnitude of this strain is a well-established conformational parameter.
C4-amine group: An axial amine group at C4 would interact with the axial hydrogens at C2 and C6.
The interplay of these steric effects determines the dominant conformation. For a given stereoisomer, the chair conformation that places the maximum number of bulky substituents in the equatorial position will generally be the most stable. For example, in a cis-3,4-disubstituted piperidine, one substituent will likely be axial and the other equatorial, while in a trans isomer, both can be equatorial or both axial. The diaxial conformation is highly disfavored due to severe steric clashes.
Computational Predictions of Stereochemistry and Conformational Landscapes
Computational chemistry provides powerful tools for investigating the stereochemistry and conformational preferences of molecules like this compound, offering insights that can be difficult to obtain experimentally. nih.gov
Density Functional Theory (DFT) for Energy Minimization and Conformational Equilibria
Density Functional Theory (DFT) is a widely used quantum mechanical method to predict molecular structures and energies. nih.govrsc.org By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to optimize the geometry of different stereoisomers and conformers of this compound and calculate their relative energies. nih.gov
These calculations can quantify the energy differences between various chair and boat conformations, as well as the energy barriers for ring inversion. The results of these calculations can be used to predict the equilibrium populations of different conformers at a given temperature using the Boltzmann distribution.
Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a trans-1-Isopropyl-3-methylpiperidin-4-amine
| Conformer | C3-Methyl Orientation | C4-Amine Orientation | N-Isopropyl Orientation | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial | Equatorial | Equatorial | 0.00 |
| Chair 2 | Axial | Axial | Equatorial | 4.5 |
| Twist-Boat | - | - | Equatorial | 5.8 |
| Chair 3 | Equatorial | Equatorial | Axial | 3.5 |
Note: This data is illustrative and based on general principles of conformational analysis for substituted piperidines. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a complementary approach to DFT by simulating the movement of atoms in a molecule over time. nih.gov This technique allows for the exploration of the conformational landscape and the identification of accessible conformations and the pathways for interconversion between them. nih.gov
MD simulations can be particularly useful for understanding the dynamic behavior of flexible molecules like this compound in different environments, such as in solution. nitech.ac.jp By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different chair and boat conformations and to generate a statistical representation of the conformational ensemble. This provides a more complete picture of the molecule's flexibility and the relative populations of different shapes it can adopt.
Chemical Reactivity and Derivatization Strategies of 1 Isopropyl 3 Methylpiperidin 4 Amine
Reactivity of the Primary Amine Functional Group (–NH2)
Acylation and Alkylation Reactions for Functional Group Interconversion
Acylation: The primary amine of 1-isopropyl-3-methylpiperidin-4-amine can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. The choice of solvent and base can be tailored to the specific acylating agent and the desired reaction conditions. For instance, a common procedure involves reacting the amine with an acyl chloride in a non-polar solvent like dichloromethane (B109758) with a tertiary amine base such as triethylamine.
While no specific studies on the acylation of this compound were found, the general principles of amine acylation are well-established. The reaction is expected to proceed efficiently, although the reaction rate might be slightly slower compared to less sterically hindered primary amines due to the presence of the 3-methyl group.
Alkylation: Direct alkylation of the primary amine can be challenging to control and often leads to a mixture of mono- and di-alkylated products. A more controlled method for introducing alkyl groups is reductive amination. This two-step process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the intermediate. This method provides a more selective route to secondary amines. For example, reaction with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the corresponding N-alkylated product. Direct alkylation with alkyl halides is generally less favored due to the potential for over-alkylation youtube.com.
Table 1: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(1-isopropyl-3-methylpiperidin-4-yl)acetamide | Inert solvent (e.g., DCM), base (e.g., triethylamine) |
| Acylation | Acetic anhydride | N-(1-isopropyl-3-methylpiperidin-4-yl)acetamide | With or without a catalyst (e.g., DMAP) |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-isopropyl-1-isopropyl-3-methylpiperidin-4-amine | Dichloroethane, room temperature |
Urea (B33335) and Thiourea (B124793) Formation
The primary amine of this compound is expected to react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These reactions are typically high-yielding and proceed under mild conditions.
Urea Formation: The reaction with an isocyanate, such as phenyl isocyanate, would yield a substituted urea. This is a common method for the synthesis of urea derivatives and is widely applicable to primary amines scilit.comnih.gov. The reaction is generally carried out by mixing the amine and the isocyanate in an inert solvent at room temperature.
Thiourea Formation: Similarly, reaction with an isothiocyanate, for example, phenyl isothiocyanate, will produce a thiourea derivative. This reaction is a cornerstone in the synthesis of various biologically active molecules semanticscholar.orgresearchgate.net. The synthesis is typically straightforward, involving the direct combination of the amine and the isothiocyanate nih.gov.
Table 2: Urea and Thiourea Formation Reactions
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Urea Formation | Phenyl isocyanate | 1-(1-isopropyl-3-methylpiperidin-4-yl)-3-phenylurea | Aprotic solvent (e.g., THF or DCM), room temperature |
| Thiourea Formation | Phenyl isothiocyanate | 1-(1-isopropyl-3-methylpiperidin-4-yl)-3-phenylthiourea | Aprotic solvent (e.g., THF or DCM), room temperature |
Metal Complexation and Ligand Chemistry
Piperidine (B6355638) derivatives containing additional donor atoms, such as the primary amine in this compound, can act as ligands in coordination chemistry. The two nitrogen atoms can potentially coordinate with a metal center to form chelate rings. The stereochemistry of the piperidine ring and its substituents will influence the geometry and stability of the resulting metal complexes.
While no specific metal complexes of this compound have been reported, related systems demonstrate the coordination potential of aminopiperidines. For instance, piperazine (B1678402) and its derivatives are known to form complexes with various transition metals like zinc(II) rsc.orgrsc.org. The formation of these complexes is often dependent on the reaction conditions and the nature of the metal ion. It is plausible that this compound could act as a bidentate ligand, coordinating through both the primary amine and the piperidine nitrogen to form a stable chelate complex with suitable metal ions. The steric bulk of the isopropyl and methyl groups would likely influence the coordination geometry and the stability of the resulting complexes.
Reactivity at the Piperidine Nitrogen (N1)
The tertiary amine at the N1 position of the piperidine ring is also a reactive site, capable of undergoing N-alkylation, N-acylation, and quaternization reactions. The presence of the bulky isopropyl group at this position significantly influences its nucleophilicity and the stereochemical outcome of these reactions.
Quaternization Reactions
The tertiary nitrogen of the piperidine ring can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This reaction, also known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the alkyl halide.
The quaternization of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary ammonium salt. The rate and stereoselectivity of this reaction are influenced by the steric hindrance around the nitrogen atom. The bulky isopropyl group would likely direct the incoming alkyl group to the less hindered face of the piperidine ring researchgate.net. The product of such a reaction would be a chiral quaternary ammonium salt, and the diastereoselectivity of the reaction would be an interesting aspect to study. Quaternary ammonium salts have various applications, including as phase-transfer catalysts and in the synthesis of ionic liquids odu.eduyoutube.com.
Table 3: Quaternization Reaction
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Quaternization | Methyl iodide | 4-amino-1-isopropyl-1,3-dimethylpiperidin-1-ium iodide | Aprotic solvent (e.g., acetonitrile (B52724) or acetone) |
Regioselective Functionalization of the Piperidine Ring Carbons (C2, C3, C4, C5, C6)
The reactivity of the carbon atoms within the piperidine ring of this compound is influenced by the interplay of the N-isopropyl group, the C3-methyl group, and the C4-amino group. These substituents dictate the electron density and steric accessibility of the different ring positions, thereby governing the regioselectivity of various transformations.
α-Metallation Adjacent to Nitrogen
The deprotonation of a C-H bond adjacent to a nitrogen atom in a saturated heterocycle, known as α-metallation or α-lithiation, is a powerful tool for C-C bond formation. baranlab.orguwindsor.ca In the case of this compound, this would involve the removal of a proton from either the C2 or C6 position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). baranlab.orgwhiterose.ac.uk
The N-isopropyl group, while sterically demanding, can act as a directed metalation group (DMG), coordinating to the lithium cation and facilitating deprotonation at the adjacent C2 and C6 positions. baranlab.orgharvard.edu However, the steric bulk of the isopropyl group could also hinder the approach of the organolithium base. Furthermore, the presence of the C3-methyl group would likely disfavor metalation at the C2 position due to increased steric hindrance. Consequently, metalation is predicted to occur preferentially at the C6 position. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce new substituents at the C6 position. It is important to note that the basicity of the C4-amino group could lead to competitive deprotonation, and protection of this group may be necessary to achieve selective α-metallation of the ring.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the substituents on the piperidine ring governs its susceptibility to electrophilic and nucleophilic attack. The N-isopropyl and C3-methyl groups are electron-donating, increasing the electron density of the ring and potentially activating it towards electrophilic attack. Conversely, these groups can also direct the regioselectivity of such reactions.
Information on direct electrophilic substitution on the carbon skeleton of simple piperidines is scarce, as the nucleophilic nitrogen typically reacts preferentially with electrophiles. However, under specific conditions or with appropriate protection of the nitrogen atoms, reactions at the ring carbons could be envisaged. The increased electron density from the N-isopropyl and C3-methyl groups might render the C3 and C5 positions susceptible to attack by certain electrophiles, although steric hindrance at C3 would be a significant factor.
Nucleophilic substitution reactions at the saturated carbon centers of the piperidine ring are generally challenging unless a suitable leaving group is present. In this compound, the primary amino group at C4 is a key functional handle for derivatization. This amino group can readily undergo a variety of nucleophilic reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
Reductive Amination: Condensation with aldehydes or ketones to form an imine or enamine, followed by reduction to furnish N-substituted derivatives. scientificupdate.com
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
A study on the synthesis of cis-3-methyl-4-aminopiperidine derivatives demonstrated that a 3,4-epoxipiperidine intermediate can be opened regioselectively at the C4 position by various nitrogen nucleophiles. researchgate.net This suggests that if the C4-amino group were converted to a suitable leaving group, nucleophilic substitution at this position might be possible, although elimination reactions would be a competitive pathway.
The reactivity of the C4 position is central to the derivatization of this scaffold. For instance, facile methods for the synthesis of 4-substituted-4-aminopiperidine derivatives have been developed, highlighting the importance of this position as a point of diversification. nih.gov
Transformation of this compound into Other Complex Chemical Scaffolds
The functional groups and stereochemistry of this compound make it a valuable starting material for the synthesis of more complex, polycyclic scaffolds. Various synthetic strategies can be employed to construct fused or bridged ring systems.
One powerful method for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the parent compound is not a β-arylethylamine, derivatization of the C4-amino group with a suitable aromatic moiety could create a precursor for an intramolecular Pictet-Spengler-type reaction, leading to the formation of a fused heterocyclic system. nih.govrsc.orgworktribe.comresearchgate.net For example, a practical asymmetric synthesis of an aminopiperidine-fused imidazopyridine has been developed, showcasing the utility of aminopiperidines in constructing complex fused systems. acs.org
Annulation reactions , which involve the formation of a new ring onto an existing one, represent another versatile approach. For instance, [3+2] and [4+2] cycloaddition reactions have been utilized for the synthesis of pyrrolidine (B122466) and piperidine-fused systems. mdpi.com By introducing appropriate functional groups onto the piperidine ring or its substituents, intramolecular annulation cascades could be triggered to build bicyclic or spirocyclic structures.
Ring expansion strategies offer a pathway to larger heterocyclic systems. For example, the ring expansion of prolinol derivatives to 3-substituted piperidines via an aziridinium (B1262131) intermediate has been reported. nih.gov While this is not a direct transformation of the target molecule, it illustrates a potential strategy where functional group manipulation could lead to a ring expansion of the piperidine core itself.
Furthermore, the development of methods for the functionalization of pre-existing piperidine rings, such as C-H activation and arylation, opens up avenues for late-stage modification and the introduction of complexity. acs.org The synthesis of fused polyheterocyclic compounds via cycloaddition of in situ-generated heteroaromatic N-ylides also presents a potential, albeit more complex, route to novel scaffolds. longdom.org
The following table summarizes potential transformations of this compound into more complex scaffolds, based on established reactions for related piperidine derivatives.
| Reaction Type | Potential Precursor Derivatization | Resulting Scaffold | Representative Literature |
| Pictet-Spengler Reaction | Acylation of C4-amino group with an arylacetic acid derivative, followed by reduction and intramolecular cyclization. | Fused Tetrahydro-β-carboline or Tetrahydroisoquinoline analogue | wikipedia.orgnih.govrsc.orgworktribe.comresearchgate.net |
| Intramolecular Annulation | Introduction of an unsaturated moiety on the C4-amino or N1-isopropyl group, followed by intramolecular cycloaddition. | Bicyclic or Spirocyclic Piperidine | mdpi.com |
| Fused Heterocycle Synthesis | Reaction of the C4-amino group with a bifunctional reagent to build a new heterocyclic ring. | Piperidine-fused heterocycles (e.g., imidazopyridine) | acs.org |
These strategies, while requiring initial derivatization of the starting material, highlight the potential of this compound as a versatile building block in the synthesis of diverse and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Computational and Theoretical Chemistry Studies of 1 Isopropyl 3 Methylpiperidin 4 Amine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide a foundational understanding of the electronic characteristics of 1-Isopropyl-3-methylpiperidin-4-amine. These theoretical methods model the molecule's electron distribution, which is central to its reactivity and physical properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. thaiscience.infonih.gov
A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the ground state. nih.gov For this compound, theoretical calculations using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311G(d,p) would determine the energies of these orbitals. thaiscience.infodntb.gov.ua The analysis also involves visualizing the 3D distribution of the HOMO and LUMO orbitals to identify the specific atoms or regions of the molecule that are most likely to participate in electron donation and acceptance. thaiscience.info
Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap (ΔE) | 7.0 |
Note: These are representative values. Actual values would be obtained from specific quantum chemical calculations.
Electrostatic Potential Surface (EPS) Mapping
Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) mapping is a valuable tool for understanding the reactive behavior of a molecule. libretexts.orgnih.gov It illustrates the three-dimensional charge distribution and allows for the visualization of electron-rich and electron-poor regions. libretexts.org This map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de
The resulting surface is color-coded to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.govuni-muenchen.de Conversely, blue areas indicate positive electrostatic potential, corresponding to electron-poor regions that are favorable for nucleophilic attack. nih.govuni-muenchen.de For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the primary amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The hydrogen atoms of the amine group would likely exhibit a positive potential (blue). nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netq-chem.com It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. q-chem.comwisc.edu This method is particularly useful for analyzing hyperconjugative interactions and charge delocalization, which contribute to molecular stability. dntb.gov.ua
NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from an occupied Lewis-type NBO (a bond or lone pair) to an unoccupied non-Lewis-type NBO (an antibonding orbital). researchgate.netwisc.edu A larger E(2) value indicates a stronger interaction. For this compound, NBO analysis could reveal interactions such as the delocalization of the nitrogen lone pair electrons into adjacent anti-bonding orbitals, which would be crucial for understanding its conformational preferences and reactivity.
Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N5 | σ* (C4-C5) | 2.1 |
| LP (1) N5 | σ* (C1-C6) | 1.8 |
| σ (C4-H) | σ* (N5-H) | 0.9 |
Note: LP denotes a lone pair, and σ* denotes an antibonding orbital. NBO labels are hypothetical. These are representative values.
Prediction of Spectroscopic Parameters: Theoretical vs. Experimental Correlation
Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be correlated with experimental measurements to confirm molecular structures and understand vibrational modes.
Computational NMR Chemical Shift Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a reliable method for structure elucidation. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹³C and ¹H NMR spectra of a molecule. researchgate.net
For this compound, a computational workflow would involve first optimizing the molecule's geometry and then calculating the NMR shielding tensors for each nucleus. These theoretical values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted spectra can be compared with experimental data to assign peaks and confirm the stereochemistry of the molecule. This correlation is a powerful tool for distinguishing between different isomers or conformers.
IR and Raman Vibrational Frequency Calculations
Computational methods can accurately predict the infrared (IR) and Raman spectra of molecules. cardiff.ac.uk By performing vibrational frequency calculations on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities can be obtained. nih.govnih.gov These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. nih.govlongdom.org
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data. longdom.org The resulting predicted spectra can be directly compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific vibrational modes to the observed spectral bands. nih.govnih.gov For instance, the characteristic N-H stretching vibrations of the amine group and the C-H stretching vibrations of the alkyl groups would be identified and assigned.
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | 3360 | 3355 |
| N-H Stretch (symmetric) | 3285 | 3280 |
| C-H Stretch (isopropyl) | 2960 | 2958 |
| C-N Stretch | 1210 | 1205 |
Note: These are representative values to illustrate the correlation. Actual data requires specific experimental and computational work.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, which are often difficult to explore through experimental means alone. For substituted piperidines like this compound, theoretical calculations can map out the energetic landscapes of chemical reactions, identifying the most probable pathways.
A fundamental aspect of understanding a chemical reaction is the characterization of its transition state (TS), the highest energy point along the reaction pathway. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to locate and optimize the geometry of these transient species. For reactions involving substituted piperidines, identifying the transition state is the first step in confirming the proposed mechanism.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy pathway connecting the transition state to the reactants and products on the potential energy surface. researchgate.net This analysis confirms that the identified transition state is indeed the correct one for the reaction under investigation. The IRC calculation traces the reaction path in both forward and reverse directions from the transition state, ensuring a smooth connection to the corresponding energy minima of the reactants and products. This method provides a detailed picture of the geometric changes that occur throughout the reaction.
| Computational Parameter | Description |
| Transition State (TS) | The highest energy structure along the reaction coordinate, representing the energy barrier for the reaction. |
| Intrinsic Reaction Coordinate (IRC) | The minimum energy path connecting the transition state to the reactants and products, confirming the reaction pathway. |
| DFT Functionals | Various functionals (e.g., B3LYP, M06-2X) are used to approximate the exchange-correlation energy in DFT calculations. |
| Basis Sets | A set of mathematical functions (e.g., 6-31G(d), cc-pVTZ) used to build molecular orbitals. |
| Solvation Model | Implicit or explicit models used to simulate the effect of a solvent on the reaction. |
This table provides an overview of key computational parameters used in the study of reaction mechanisms.
Derivatization reactions of this compound are of significant interest for synthesizing new chemical entities. Computational studies can explore the mechanistic pathways of these reactions, such as N-alkylation, acylation, and condensation reactions. For instance, in an N-alkylation reaction, DFT calculations can model the approach of an alkylating agent to the nitrogen atom of the piperidine (B6355638) ring.
These studies can reveal whether a reaction proceeds through a concerted mechanism (one-step) or a stepwise mechanism involving one or more intermediates. By calculating the activation energies for different possible pathways, the most favorable route can be determined. For example, a study on the N-alkylation of primary amines proposed a mechanistic pathway that could be investigated computationally for the specific case of this compound. researchgate.net The presence of the isopropyl group on the nitrogen and the methyl group at the 3-position can introduce steric hindrance, which would influence the activation energy and the preferred reaction pathway. These steric and electronic effects of the substituents are crucial in determining the regioselectivity and stereoselectivity of the derivatization reactions.
pKa Prediction and Basicity Studies in Various Solvents
The basicity of the amino group in this compound is a critical property that influences its chemical behavior and potential applications. Computational methods provide a reliable way to predict the pKa value, which is a quantitative measure of basicity.
The pKa of an amine is determined by the stability of its protonated form (conjugate acid). Computational models can calculate the Gibbs free energy change for the deprotonation reaction in the gas phase and, more importantly, in various solvents. The inclusion of solvent effects is crucial, as basicity can change significantly with the polarity and hydrogen-bonding capability of the solvent. fiveable.me Protic solvents, for example, can stabilize the protonated amine through hydrogen bonding, thereby increasing its basicity. fiveable.me
Computational approaches often use continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the solvent environment. By calculating the free energies of the amine and its conjugate acid in different solvents, the pKa can be predicted with reasonable accuracy. mdpi.com The predicted pKa values for this compound would be influenced by the electron-donating nature of the isopropyl and methyl groups, which generally increase basicity.
| Solvent | Dielectric Constant | Predicted pKa (Relative Trend) |
| Gas Phase | 1 | Lowest |
| Chloroform | 4.8 | Intermediate |
| Water | 78.4 | Highest |
This table illustrates the expected trend of pKa for this compound in different environments based on general principles of solvent effects on amine basicity. nih.gov Actual values would require specific quantum chemical calculations.
The study of substituent effects on the basicity of piperidine derivatives has shown that alkyl groups on the nitrogen atom generally increase basicity due to their inductive effect. fiveable.me The position of the methyl group on the piperidine ring would also have a subtle influence on the basicity of the 4-amino group. These theoretical predictions of basicity are invaluable for understanding the reactivity of this compound in different chemical environments.
Applications As a Synthetic Building Block and Ligand in Catalysis
Utilization as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of a pair of stereoisomers. The structural rigidity and chirality of the piperidine (B6355638) core in 1-Isopropyl-3-methylpiperidin-4-amine make it an excellent candidate for development as a chiral auxiliary or a precursor to chiral ligands.
The field of asymmetric synthesis heavily relies on the development of effective chiral catalysts. Substituted piperidines have been successfully employed in both organocatalysis and metal-catalyzed reactions. nih.govnih.gov For instance, chiral phosphine-ligated metal complexes are workhorses in asymmetric hydrogenation, and the piperidine backbone can serve as a scaffold to position phosphine (B1218219) groups in a stereochemically defined manner. nih.govacs.org
While direct studies on this compound are limited, the principles of asymmetric catalysis suggest its potential. The primary and secondary amine functionalities could be derivatized to form a variety of chiral ligands, such as diamines, amino alcohols, or amides, which are known to coordinate with transition metals like rhodium, iridium, and palladium to catalyze a range of asymmetric transformations, including hydrogenations, C-C bond formations, and allylic alkylations. nih.govacs.org
The development of organocatalysts, small organic molecules that catalyze chemical reactions, has revolutionized asymmetric synthesis. Proline and its derivatives are prominent examples of organocatalysts that operate via enamine or iminium ion intermediates. nih.gov The piperidine scaffold of this compound, containing a secondary amine, is analogous to proline and could potentially be used to catalyze aldol (B89426) and Mannich reactions asymmetrically.
Table 1: Examples of Related Chiral Piperidine Derivatives in Asymmetric Catalysis
| Compound/Catalyst Type | Reaction Type | Metal/Catalyst | Key Features |
| Chiral Phosphine-Piperidine Ligands | Asymmetric Hydrogenation | Rhodium, Iridium | Rigid backbone for stereocontrol. nih.govacs.org |
| Proline-derived Organocatalysts | Aldol, Mannich Reactions | Organocatalyst | Enamine/iminium catalysis. nih.gov |
| 4-Aminopiperidine-based Ligands | Asymmetric Annulation | Phosphine Catalyst | Enantioselective [4+2] cycloadditions. nih.gov |
The nitrogen atoms in this compound are excellent coordinating atoms for a wide range of transition metals. The formation of stable metal-amine complexes is a cornerstone of many catalytic processes. The specific geometry and electronic properties of the resulting complex, dictated by the piperidine ligand, can significantly influence the outcome of the catalytic reaction.
Aminopiperidine-based ligands have been shown to form active catalysts for polymerization reactions, such as the ring-opening polymerization of lactide to form biodegradable polyesters. researchgate.net The stereochemistry of the ligand can influence the stereochemistry of the resulting polymer. It is conceivable that this compound could be used to generate novel catalysts for such polymerizations, potentially offering new levels of control over polymer properties.
Role in the Construction of Complex Organic Architectures
Substituted piperidines are fundamental building blocks in the synthesis of numerous biologically active molecules, including alkaloids and pharmaceuticals. nih.govnih.gov The synthesis of 4-substituted-4-aminopiperidine derivatives has been described as a key step in the preparation of CCR5 antagonists, which are a class of HIV-1 entry inhibitors. nih.gov
The structure of this compound provides multiple points for diversification. The primary amine can be readily functionalized through reactions such as alkylation, acylation, and reductive amination to introduce a wide variety of substituents. nih.gov The secondary amine within the piperidine ring can also be modified, offering another handle for building molecular complexity. The inherent chirality of the molecule can be transferred to the final product, making it a valuable starting material for the enantioselective synthesis of complex targets.
Table 2: Examples of Complex Molecules Synthesized from Piperidine Building Blocks
| Target Molecule Class | Synthetic Strategy | Key Piperidine Intermediate | Reference |
| CCR5 Antagonists | Convergent Synthesis | 4-Substituted-4-aminopiperidine | nih.gov |
| Hepatitis C Virus Inhibitors | Reductive Amination/Alkylation | 4-Amino-1-Boc-piperidine | nih.gov |
| Analgesics | Multi-step Synthesis | 4-Amino methyl piperidine derivatives | tandfonline.com |
Development of Novel Organocatalysts Incorporating the Piperidine Core
The development of novel organocatalysts is a highly active area of research. The piperidine scaffold is an attractive core for the design of new catalysts due to its conformational rigidity and the ease with which it can be functionalized. nih.gov By attaching different catalytic moieties to the piperidine ring, it is possible to create bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.
For example, a thiourea (B124793) group could be attached to the primary amine of this compound. The resulting molecule would have a basic amine site and a hydrogen-bonding thiourea group, making it a potential bifunctional organocatalyst for reactions such as the Michael addition. The chirality of the piperidine backbone would be expected to induce enantioselectivity in the catalyzed reaction.
Potential Applications in Advanced Materials Science (e.g., polymer precursors, functional materials)
The reactivity of the amine groups in this compound also suggests its potential use as a monomer or cross-linking agent in the synthesis of advanced materials. Piperidine-functionalized polymers have been investigated for a variety of applications. nih.govacs.orgrsc.org
For example, polymers containing piperidine units have been shown to sequester atrazine, a common herbicide, from aqueous solutions. acs.org This suggests that materials incorporating this compound could be developed for environmental remediation applications. Furthermore, piperidinium-functionalized polymers are being explored as anion exchange membranes for use in fuel cells. rsc.org The specific properties of these materials, such as their conductivity and stability, are highly dependent on the structure of the piperidinium (B107235) cation. The unique substitution pattern of this compound could lead to materials with novel and useful properties.
Advanced Analytical Techniques in the Elucidation of 1 Isopropyl 3 Methylpiperidin 4 Amine and Its Derivatives Methodological Focus
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 1-isopropyl-3-methylpiperidin-4-amine. Unlike standard mass spectrometry, HRMS instruments, such as orbital trapping or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can determine the mass of an ion with extremely high accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments.
For this compound (C10H22N2), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental mass that closely matches this theoretical value, thereby confirming the elemental formula and ruling out other potential structures with the same nominal mass.
Furthermore, HRMS provides a detailed analysis of the isotopic pattern. The relative abundances of the M+1 and M+2 peaks, resulting from the natural abundance of ¹³C and ¹⁵N isotopes, can be experimentally measured and compared against the theoretical pattern for the proposed formula. This isotopic signature serves as an additional layer of confirmation for the molecular identity of the compound.
Table 1: Theoretical vs. Expected Experimental HRMS Data for this compound (M+H)⁺
| Parameter | Theoretical Value (for [C10H23N2]⁺) | Expected Experimental HRMS Result |
| Monoisotopic Mass | 171.1856 | 171.1854 ± 0.0005 |
| Mass Accuracy | N/A | < 3 ppm |
| ¹³C Isotope (A+1) | 11.16% | 11.1% ± 0.5% |
| ¹⁵N Isotope (A+1) | 0.74% | 0.7% ± 0.2% |
This table presents hypothetical data based on established principles of HRMS analysis for a compound with the elemental composition of this compound.
Advanced Chromatographic Separations for Stereoisomer Resolution (e.g., Chiral HPLC, GC-MS)
The structure of this compound contains multiple stereocenters, leading to the possibility of several stereoisomers. The separation and identification of these individual isomers are critical and can be achieved through advanced chromatographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for resolving enantiomers and diastereomers. For a polar compound like this compound, a pre-column derivatization step may be employed to introduce a chromophore, making the molecule detectable by a UV detector and enhancing its interaction with the chiral stationary phase. nih.gov For instance, derivatization with a reagent like p-toluenesulfonyl chloride would introduce a UV-active group. nih.gov The separation would be performed on a chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak series), which can differentiate between the spatial arrangements of the stereoisomers. nih.gov The resolution between the peaks of different isomers is a key parameter for method validation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the analysis of volatile derivatives of the amine. Derivatization is often necessary to improve the thermal stability and chromatographic behavior of the amine. The use of a chiral capillary column in GC allows for the separation of the stereoisomers, which are then detected by the mass spectrometer, providing both retention time and mass spectral data for each separated isomer.
Table 2: Hypothetical Chiral HPLC Method Parameters for Stereoisomer Resolution
| Parameter | Condition |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD-H (or similar polysaccharide-based chiral stationary phase) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm (following pre-column derivatization) |
| Expected Outcome | Baseline resolution (>1.5) of the different stereoisomers |
This table outlines plausible conditions for a chiral HPLC method, drawing parallels from established methods for similar amine compounds. nih.gov
Dynamic NMR Spectroscopy for Conformational Exchange and Rotational Barriers
The piperidine (B6355638) ring in this compound is not static; it undergoes conformational exchange, primarily a chair-to-chair interconversion. Furthermore, rotation around the C-N bond of the isopropyl group may be hindered. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these time-dependent processes. youtube.com
By acquiring NMR spectra at different temperatures (Variable Temperature NMR), one can observe changes in the line shapes of the signals. montana.eduresearchgate.net At high temperatures, where the conformational exchange is rapid on the NMR timescale, the signals for axial and equatorial protons may appear as averaged, broad peaks. As the temperature is lowered, the rate of exchange decreases. At the coalescence temperature, the two separate signals merge into a single broad peak. Below this temperature, at the slow exchange limit, sharp, distinct signals for the axial and equatorial conformers may be resolved.
From the coalescence temperature and the chemical shift difference between the exchanging sites, the rate constant for the exchange process can be calculated. This, in turn, allows for the determination of the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier for the conformational change. nih.gov Such studies provide fundamental data on the molecule's flexibility and the relative stability of its conformers. montana.edu
Table 3: Representative Data from a Dynamic NMR Study on a Substituted Piperidine
| Process | Temperature Range | Coalescence Temp. (Tc) | Δν (Hz) | Rate Constant (k) at Tc (s⁻¹) | ΔG‡ (kcal/mol) |
| Ring Inversion | -60°C to 25°C | -45°C | 50 | 111 | 10.5 |
| Isopropyl Group Rotation | -20°C to 80°C | 60°C | 30 | 67 | 15.2 |
This table provides illustrative data typical for dynamic NMR experiments on heterocyclic compounds, demonstrating how key parameters are derived to quantify conformational dynamics. researchgate.netnih.gov
Solid-State NMR for Polymorph Characterization and Crystal Structure Insights
In the solid state, this compound may exist in different crystalline forms, known as polymorphs. These polymorphs can have distinct physical properties. Solid-State NMR (SSNMR) is a non-destructive technique that provides detailed information about the structure and dynamics of molecules in the solid phase. nih.gov
Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and orientation of nuclei within the crystal lattice. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of nuclei such as ¹³C and ¹⁵N.
Polymorphs can often be distinguished by differences in their ¹³C SSNMR spectra. nih.gov The chemical shifts of carbon atoms are highly sensitive to the local conformation and intermolecular packing, meaning different crystal forms will produce different spectral fingerprints. ijitee.orgnih.gov By comparing the SSNMR spectra of different batches of the compound, one can identify the presence of different polymorphs or confirm polymorphic purity. This information is complementary to data obtained from techniques like Powder X-ray Diffraction (PXRD). nih.gov
Table 4: Illustrative ¹³C Solid-State NMR Chemical Shift Differences Between Two Hypothetical Polymorphs
| Carbon Atom | Polymorph A (ppm) | Polymorph B (ppm) | Chemical Shift Difference (Δδ ppm) |
| Piperidine C2 | 48.2 | 49.5 | 1.3 |
| Piperidine C4 | 55.6 | 54.1 | 1.5 |
| Isopropyl CH | 30.1 | 30.9 | 0.8 |
| Methyl (on ring) | 15.8 | 16.3 | 0.5 |
This table demonstrates how the chemical shifts in a ¹³C CP-MAS spectrum could differ between two distinct polymorphic forms, providing a basis for their characterization. nih.gov
Future Directions and Emerging Research Avenues for 1 Isopropyl 3 Methylpiperidin 4 Amine
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The biological activity and material properties of chiral molecules are intrinsically linked to their stereochemistry. For 1-isopropyl-3-methylpiperidin-4-amine, which possesses multiple stereocenters, the development of efficient and highly stereoselective synthetic routes is of paramount importance. Current research into the synthesis of substituted piperidines offers several promising strategies that could be adapted for this target.
Recent advancements in the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines have demonstrated the feasibility of creating complex piperidine (B6355638) cores with high levels of stereocontrol. researchgate.net One such approach involves the dearomatization of substituted pyridines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction can then yield the corresponding piperidine. This strategy could be envisioned for the synthesis of the 3-methylpiperidin-4-amine (B1610244) scaffold.
Another promising avenue is the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For example, the synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates has been achieved through the hydrogenation of substituted pyridines, followed by controlled epimerization. whiterose.ac.uk This highlights the potential for a systematic approach to access all possible stereoisomers of this compound.
Furthermore, one-pot sequential reactions, such as a combination of Suzuki-Miyaura coupling and hydrogenation, have been successfully employed for the synthesis of functionalized piperidines under mild conditions. mdpi.com The development of such a tandem process for the target compound could significantly improve synthetic efficiency. The modular and stereoselective synthesis of substituted piperidin-4-ols via a gold-catalyzed cyclization followed by a Ferrier rearrangement also presents a viable, albeit more complex, pathway that could be adapted. nih.gov
| Synthetic Strategy | Key Features | Potential for this compound | Representative Literature Examples |
| Asymmetric Dearomatization of Pyridines | High enantioselectivity, access to 3-substituted piperidines. | Could establish the stereochemistry at the C3 position. | Rh-catalyzed asymmetric reductive Heck reaction. acs.org |
| Hydrogenation and Controlled Epimerization | Systematic access to multiple diastereoisomers. | Could allow for the synthesis of all stereoisomers of the target compound. | Synthesis of 20 regio- and diastereoisomers of methyl substituted pipecolinates. whiterose.ac.uk |
| One-Pot Sequential Reactions | Increased efficiency, reduced purification steps. | A streamlined synthesis from simpler starting materials. | Suzuki-Miyaura coupling followed by hydrogenation. mdpi.com |
| Gold-Catalyzed Cyclization/Rearrangement | Modular approach, high diastereoselectivity. | A flexible route to the piperidine core with control over substitution. | Synthesis of substituted piperidin-4-ols. nih.gov |
Exploration of New Catalytic Applications Beyond Traditional Organic Synthesis
The unique structural features of this compound, particularly the presence of a chiral aminopiperidine scaffold, suggest its potential as a ligand or catalyst in a variety of chemical transformations. Chiral amines and their derivatives are well-established as effective organocatalysts and as ligands for transition metal catalysis.
In the realm of organocatalysis, aminocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. The secondary amine of the piperidine ring in this compound could potentially participate in iminium and enamine ion catalysis, enabling a range of stereoselective cycloadditions, alkylations, and other carbon-carbon bond-forming reactions. nih.gov
As a chiral ligand for transition metals, this compound could be utilized in a variety of asymmetric catalytic reactions. Chiral ligands prepared from amino acids and peptides have shown remarkable efficacy in metal-catalyzed reactions, producing products with high yields and enantioselectivity. mdpi.com The aminopiperidine structure could coordinate with various metals, such as rhodium, palladium, or copper, to create catalysts for reactions like asymmetric hydrogenation, C-H functionalization, or cross-coupling reactions. nih.gov
Furthermore, aminopiperidine complexes have shown promise in ring-opening polymerization of lactide, suggesting a potential role for iron(III)-acetate complexes of ligands similar to this compound in the production of biodegradable polymers. researchgate.net Lanthanide complexes with chiral ligands have also been explored for their catalytic activity in hydroamination/cyclization reactions. rsc.org
| Catalytic Application | Potential Role of this compound | Key Advantages | Representative Literature Examples |
| Asymmetric Organocatalysis | As a chiral aminocatalyst. | Metal-free, environmentally benign reactions. | Iminium-ion-catalyzed [8+2] cycloaddition reactions. nih.gov |
| Transition Metal Ligand | As a chiral ligand for Rh, Pd, Cu, etc. | High enantioselectivity in various transformations. | Pd-catalyzed synthesis of functionalized piperidines. nih.gov |
| Polymerization Catalysis | Ligand for metal-catalyzed ring-opening polymerization. | Control over polymer properties and stereochemistry. | Aminopiperidine complexes for lactide polymerization. researchgate.net |
| Hydroamination/Cyclization | Ligand for lanthanide-catalyzed reactions. | Efficient formation of N-heterocycles. | Chiral lanthanide complexes in catalysis. rsc.org |
Integration into Advanced Material Science Platforms
The incorporation of functionalized piperidines into advanced materials is a rapidly growing area of research. The unique combination of a rigid heterocyclic scaffold and multiple functional groups in this compound makes it an attractive building block for the design of novel materials with tailored properties.
One significant area of application is in the development of anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. Piperidinium-functionalized polymers have demonstrated excellent alkaline stability and high hydroxide (B78521) conductivity, making them promising materials for high-performance AEMs. rsc.org The this compound moiety could be incorporated into polymer backbones, such as polyethylene (B3416737), to create robust and efficient AEMs.
Moreover, functionalized piperidines are valuable components in the design of materials for biomedical applications. For example, piperidine-based polymeric films have shown potential for antimicrobial applications and as systems for the controlled release of therapeutic molecules. researchgate.net The specific substitution pattern of this compound could be leveraged to fine-tune the interactions of such materials with biological systems.
The ability of the amino group to be further functionalized opens up possibilities for its use as a scaffold in the construction of more complex molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have applications in gas storage, separation, and catalysis.
| Material Application | Role of this compound | Potential Benefits | Representative Literature Examples |
| Anion Exchange Membranes (AEMs) | As a functional group in the polymer backbone. | High alkaline stability and ionic conductivity. | Piperidinium-functionalized polyethylene for AEMs. rsc.org |
| Antimicrobial Polymeric Films | As a building block for bioactive polymers. | Controlled release and targeted activity. | Piperidine-based sodium alginate/poly(vinyl alcohol) films. researchgate.net |
| Scaffolding for Porous Materials | As a functional linker in MOFs or COFs. | Tunable pore sizes and chemical environments. | General principles of functionalized building blocks in porous materials. |
Deeper Theoretical Insights into Reactivity, Selectivity, and Conformational Control
Computational chemistry provides a powerful lens through which to understand and predict the behavior of complex molecules. For this compound, theoretical studies can offer profound insights into its conformational preferences, reactivity, and the origins of stereoselectivity in its reactions.
The piperidine ring is known to exist in a chair conformation, but the presence of multiple substituents can lead to complex conformational equilibria. Computational studies, such as those employing Density Functional Theory (DFT), can be used to determine the preferred conformations of this compound and how these conformations influence its reactivity. researchgate.netresearchgate.net Understanding the conformational landscape is crucial for designing stereoselective syntheses and for predicting how the molecule will interact with biological targets or catalytic sites. nih.gov
Furthermore, computational modeling can be used to elucidate the mechanisms of reactions involving this compound, whether it is acting as a reactant, a catalyst, or a ligand. For instance, molecular docking simulations can predict the binding mode of this compound within the active site of an enzyme or a receptor, providing a rationale for its potential biological activity. acs.orgnih.gov
Theoretical calculations can also guide the development of new catalysts by predicting the steric and electronic effects of the ligand on the catalytic cycle. By understanding the factors that control reactivity and selectivity at a molecular level, researchers can more rationally design experiments and accelerate the discovery of new applications for this versatile compound. researchgate.net
| Theoretical Approach | Objective | Expected Insights for this compound | Representative Literature Examples |
| Conformational Analysis (DFT) | Determine stable conformers and their energy differences. | Understanding of steric and electronic effects on molecular shape. | Conformational preferences of fluorinated piperidine derivatives. researchgate.net |
| Molecular Docking | Predict binding modes with biological targets. | Identification of potential protein interactions and biological activity. | Computational studies of piperidine-based sigma receptor ligands. nih.gov |
| Mechanistic Studies (QM/MM) | Elucidate reaction pathways and transition states. | Rationalization of reactivity and stereoselectivity. | Influence of piperidine ring on stability and reactivity of piperine. researchgate.net |
| Ligand-Property Prediction | Correlate structural features with catalytic performance. | Design of more effective chiral ligands for catalysis. | General principles of chiral catalyst design. core.ac.uk |
Q & A
Basic: What are the standard synthetic routes for 1-isopropyl-3-methylpiperidin-4-amine?
Methodological Answer:
The synthesis typically involves multi-step alkylation and deprotection strategies. For example:
- Step 1 : Alkylation of a piperidine precursor (e.g., N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) with isopropyl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like ethanol or acetonitrile .
- Step 2 : Deprotection via catalytic hydrogenation to remove benzyl groups, yielding the primary amine. Final purification is achieved via column chromatography or recrystallization.
- Characterization : Confirmed by ESI-MS (e.g., m/z 198 [M+H]⁺ for intermediates) and ¹H/¹³C NMR to verify regiochemistry and purity .
Basic: How is the structural integrity of this compound validated experimentally?
Methodological Answer:
Key techniques include:
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 198 [M+H]⁺ for intermediates) .
- NMR Spectroscopy : ¹H NMR resolves stereochemistry; for example, methyl groups on the piperidine ring show distinct δ 1.2–1.4 ppm, while isopropyl protons split into doublets (δ ~1.0–1.3 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm chair conformations in piperidine derivatives .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation risks.
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Decontamination : Immediate washing with soap/water for skin contact; flush eyes with water for 15+ minutes if exposed .
Advanced: How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., ring puckering or amine inversion):
- Variable Temperature (VT) NMR : Cooling samples to –40°C can "freeze" conformers, resolving split signals .
- Computational Modeling : Density Functional Theory (DFT) calculates expected chemical shifts for comparison .
- Crystallographic Validation : SHELXD/SHELXE resolves spatial arrangements to confirm assignments .
Advanced: What methodologies are used to analyze its biological activity in pharmacological research?
Methodological Answer:
- In Vitro Assays : Dose-response curves (e.g., IC₅₀ values) against leukemia cell lines (e.g., K562) using MTT assays .
- 3D-QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on aryl rings) with antileukemic activity .
- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) assesses CYP450-mediated degradation rates .
Advanced: How can synthesis be optimized for higher enantiomeric purity?
Methodological Answer:
- Chiral Auxiliaries : Use (1R,4R)- or (1S,4S)-configured intermediates during alkylation to enforce stereochemistry .
- Chiral Chromatography : HPLC with amylose-based columns separates enantiomers (e.g., >99% ee achieved via gradient elution) .
- Asymmetric Catalysis : Palladium-catalyzed couplings with chiral ligands (e.g., BINAP) improve stereoselectivity .
Advanced: What computational tools predict its reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic Analysis : AI tools (e.g., Pistachio, Reaxys) propose routes via fragment coupling or cyclization .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to biological targets (e.g., serotonin receptors) .
- Reaxys/Scifinder : Screen for analogous piperidine derivatives to identify feasible reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
